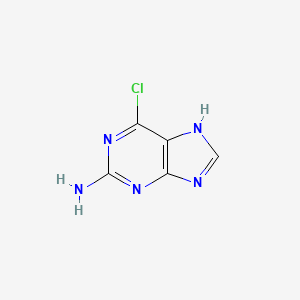

2-Amino-6-chloropurine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYIULNRIVUMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074432 | |

| Record name | 6-Chloro-2-aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10310-21-1, 133762-81-9 | |

| Record name | 2-Amino-6-chloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-chloropurin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-chloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-7H-purin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-CHLOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V03P835E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 6-Chloroguanine from Guanine (B1146940)

Abstract

6-Chloroguanine (2-amino-6-chloropurine) is a critical synthetic intermediate in medicinal chemistry and drug development.[1] It serves as a key precursor for the synthesis of a wide array of biologically active molecules, including antiviral agents like famciclovir (B1672041) and potential anticancer therapeutics such as cyclin-dependent kinase (CDK) inhibitors.[2][3] The conversion of guanine, a readily available natural purine (B94841) base, to 6-chloroguanine is a pivotal transformation that enables further molecular elaboration at the C6 position. This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 6-chloroguanine from guanine, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and relevant biological mechanisms.

Introduction to Synthetic Strategies

The direct conversion of the 6-oxo group of guanine to a chloro group is challenging due to guanine's low solubility and the electron-donating nature of the 2-amino group, which deactivates the purine ring towards nucleophilic substitution.[2][3] Consequently, several strategies have been developed to overcome these hurdles. The most prevalent methods involve the use of phosphorus oxychloride (POCl₃) as the chlorinating agent, often in conjunction with activating agents, protective groups, or phase-transfer catalysts to enhance reactivity and yield.

The main synthetic approaches can be categorized as follows:

-

Chlorination with Phosphorus Oxychloride and a Phase-Transfer Catalyst: A direct, one-pot method that improves the solubility and reactivity of guanine derivatives.

-

Chlorination of Acylated Guanine: A two-step process involving the protection of guanine's amino and imidazole (B134444) groups via acylation, followed by chlorination.

-

Chlorination using a Vilsmeier-Haack Reagent: A method employing a pre-formed Vilsmeier reagent from POCl₃ and an amide (e.g., N,N-dimethylformamide) to achieve chlorination.

Alternative, less common, or more hazardous methods include the conversion of guanine to 6-thioguanine (B1684491) followed by chlorination with chlorine gas, but these are generally avoided due to safety and yield concerns.[4]

Comparative Data of Synthetic Methods

The selection of a synthetic route often depends on factors such as scale, desired purity, and available resources. The following table summarizes quantitative data from various reported methods for the synthesis of 6-chloroguanine.

| Method | Starting Material | Key Reagents | Conditions | Yield | Reference |

| Phase-Transfer Catalysis | Diacetyl Guanine | POCl₃, Triethylmethylammonium chloride, Triethylamine (B128534), Acetonitrile (B52724) | 50°C, 4h (chlorination); 80°C, 2h (hydrolysis) | 74.6% | [5][6] |

| Phase-Transfer Catalysis | Guanine | POCl₃, Tetraethylammonium chloride, Acetonitrile | Not specified | 72.1% | [7] |

| Direct Chlorination (PTC) | Guanine | POCl₃, Tetramethylammonium chloride | Not specified | 30-42% | [2] |

| Acylation Route | Guanine | Acetic Anhydride; then POCl₃ | Acylation followed by chlorination and hydrolysis | 55-75% | [4] |

| Vilsmeier-Haack Route | Guanine | POCl₃, N,N-Dimethylformamide (DMF), 1,2-Dichloroethane | 20-30°C (chlorination); then hydrolysis | 78% | [2] |

| Thiolation/Chlorination | Guanine | P₂S₅; then CH₃I; then Cl₂ | Multi-step, hazardous | ~61% | [4] |

Experimental Protocols & Reaction Workflows

Method 1: Chlorination using a Phase-Transfer Catalyst

This method is widely employed due to its efficiency and relatively high yields. The use of a quaternary ammonium (B1175870) salt as a phase-transfer catalyst (PTC) enhances the reaction between the guanine derivative and the chlorinating agent in an organic solvent.

-

Reaction Setup: In a reaction vessel, combine diacetyl guanine (8.0 g, 0.034 moles), triethylmethylammonium chloride (15.45 g, 0.102 moles), and triethylamine (4.74 mL, 0.034 moles) in acetonitrile (70 mL).[5][6]

-

Chlorination: Heat the mixture with stirring to 50°C. Add phosphorus oxychloride (6.34 mL, 0.068 moles) dropwise. Continue stirring at 50°C for 4 hours.[5][6]

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour the mixture into a cold aqueous sodium hydroxide (B78521) solution (20 g in 300 mL water).[5][6]

-

Heat the resulting mixture to 80°C for 2 hours to effect hydrolysis of the acyl groups.[5][6]

-

Isolation: Cool the mixture to 25°C and adjust the pH to 7 using 10% hydrochloric acid.[5]

-

Stir the resulting slurry for 15 minutes. Collect the precipitate by filtration, wash with water (30 mL), and dry under vacuum at 80°C to yield 6-chloroguanine as a cream to off-white solid.[5]

Caption: Workflow for 6-Chloroguanine synthesis via Phase-Transfer Catalysis.

Method 2: Chlorination using a Vilsmeier-Haack Reagent

This synthetic route involves the in-situ formation of a Vilsmeier-type reagent from POCl₃ and DMF, which then acts on guanine. The process requires careful control of temperature and pH during the hydrolysis steps to avoid decomposition of the product.[2]

-

Vilsmeier Reagent Formation: Prepare a solution of phosphorus oxychloride in N,N-dimethylformamide (DMF) at a low temperature (0-10°C).[2]

-

Reaction Setup: Suspend guanine in 1,2-dichloroethane.[2]

-

Chlorination: Add the pre-formed Vilsmeier reagent solution dropwise to the guanine suspension while maintaining the temperature between 20-30°C. The reaction yields 2-(dimethylaminomethenimino)-6-chloropurine as an intermediate.[2]

-

Hydrolysis (Step 1): Transfer the reaction mixture to water. The organic phase can be separated and recovered. Adjust the pH of the aqueous phase to 3-5 with an alkali metal hydroxide solution and heat to convert the intermediate to 2-formylamino-6-chloropurine.[2]

-

Hydrolysis (Step 2): Treat the wet product from the previous step with an alkali metal hydroxide solution at 18-22°C to hydrolyze the formyl group.[2]

-

Isolation: Adjust the pH with hydrochloric acid to precipitate the crude This compound (B14584).[2]

-

Purification: Recrystallize the crude product from DMF to obtain pure 6-chloroguanine.[2]

Caption: Reaction pathway for 6-Chloroguanine synthesis via Vilsmeier-Haack reagent.

Biological Relevance: DNA Damage Pathway

6-Chloroguanine itself is primarily a synthetic intermediate. However, related O⁶-alkylguanine derivatives are central to the mechanism of action of certain chemotherapeutic agents, such as chloroethylnitrosoureas (CENUs). These drugs alkylate the O⁶ position of guanine in DNA to form O⁶-(2-chloroethyl)guanine. This lesion is unstable and undergoes an intramolecular cyclization, which can then react with the N³ position of a cytosine on the opposite DNA strand, forming a cytotoxic interstrand cross-link. This cross-link prevents DNA replication and transcription, leading to cell death.[8][9]

Caption: Cytotoxic mechanism of CENUs involving O⁶-alkylguanine formation.

Conclusion

The synthesis of 6-chloroguanine from guanine is a well-established yet nuanced process critical for the advancement of medicinal chemistry. The choice of method, whether through phase-transfer catalysis, acylation, or a Vilsmeier-Haack approach, allows researchers to access this versatile intermediate with yields ranging from moderate to good. The protocols and data presented in this guide offer a technical foundation for scientists to select and optimize the most suitable synthetic route for their specific research and development needs. Understanding the downstream biological implications of related O⁶-substituted guanines further highlights the importance of this chemical scaffold in the design of targeted therapeutics.

References

- 1. This compound | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101139348A - The synthetic method of this compound - Google Patents [patents.google.com]

- 3. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 4. CN113234077B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. 6-Chloroguanine | 10310-21-1 [chemicalbook.com]

- 6. WO1993015075A1 - Preparation of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of 2-Amino-6-chloropurine in Antiviral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine (B14584) stands as a pivotal scaffold in the synthesis of a multitude of purine (B94841) nucleoside analogues with potent antiviral activity. While not an antiviral agent in its native form, its true significance lies in its role as a versatile precursor to prodrugs that, upon intracellular metabolism, yield highly active antiviral compounds. This technical guide delineates the core mechanism of action of this compound-derived antivirals, focusing on their intracellular activation cascade and the subsequent inhibition of viral replication. We present a comprehensive overview of the enzymatic pathways, quantitative antiviral data, detailed experimental protocols, and visual representations of the key mechanisms and workflows to provide a thorough resource for researchers in the field of antiviral drug development.

Introduction: The Prodrug Strategy in Antiviral Therapy

The development of effective and selective antiviral agents is a cornerstone of modern medicine. A highly successful strategy in this domain is the use of nucleoside analogues that mimic natural purine and pyrimidine (B1678525) bases. These analogues, when incorporated into a growing viral DNA or RNA chain, can act as chain terminators or induce lethal mutations, thereby halting viral replication. This compound is a key synthetic intermediate that serves as a foundational building block for several clinically significant guanosine (B1672433) analogues, including acyclovir, ganciclovir, penciclovir, and their respective prodrugs (valacyclovir, valganciclovir, famciclovir). The core principle behind the efficacy of these drugs is their intracellular conversion from an inactive prodrug form to a pharmacologically active triphosphate metabolite.

The Central Mechanism: Intracellular Activation and Viral Polymerase Inhibition

The antiviral action of nucleoside analogues derived from this compound is not exerted by the initial compound administered but rather by its triphosphate form, which is generated within the host or infected cell. This multi-step activation process is crucial for both the potency and selectivity of the antiviral agent.

Intracellular Phosphorylation Cascade

The journey from a synthetic this compound derivative to an active antiviral agent involves a series of phosphorylation steps catalyzed by both host and viral kinases.[1][2]

-

Initial Monophosphorylation: The first and often rate-limiting step is the conversion of the nucleoside analogue to its monophosphate derivative. This initial phosphorylation is a critical determinant of selectivity. For many anti-herpesvirus drugs derived from this compound, this step is preferentially catalyzed by a virus-encoded thymidine (B127349) kinase (TK).[3] This ensures that the drug is primarily activated in infected cells, minimizing toxicity to uninfected host cells. In other cases, host cell kinases such as deoxycytidine kinase (dCK) can also perform this initial phosphorylation.[4][5][6][7]

-

Subsequent Diphosphorylation and Triphosphorylation: Following the initial monophosphorylation, host cell kinases, such as guanylate kinase, catalyze the subsequent phosphorylation steps to yield the diphosphate (B83284) and ultimately the active triphosphate form of the nucleoside analogue.[3]

Inhibition of Viral DNA Polymerase

The resulting nucleoside analogue triphosphate is a potent inhibitor of the viral DNA polymerase.[3][8][9] Its mechanism of inhibition can occur through two primary modes:

-

Competitive Inhibition: The triphosphate analogue, due to its structural similarity to the natural deoxyguanosine triphosphate (dGTP), competes for the active site of the viral DNA polymerase.[8]

-

Chain Termination: Once incorporated into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the sugar moiety of many of these analogues prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication.[10]

The selectivity of these agents for the viral DNA polymerase over host cellular DNA polymerases is another key factor in their therapeutic window.[9]

Quantitative Antiviral Activity

The in vitro efficacy of antiviral agents derived from or related to this compound is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the compound required to inhibit viral replication or a specific viral enzyme by 50%. The following tables summarize the reported antiviral activities of various guanosine analogues and related compounds against several important human viruses.

| Compound | Virus | Assay Type | Cell Line | EC₅₀ / IC₅₀ (µM) | Citation |

| Acyclovir (ACV) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Varies | 0.1 - 1.0 | [11] |

| Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | Varies | 1.0 - 10.0 | [11] | |

| Varicella-Zoster Virus (VZV) | Plaque Reduction | Varies | 1.0 - 10.0 | [12] | |

| Epstein-Barr Virus (EBV) | DNA Hybridization | Varies | ~4.5 | [13] | |

| Human Herpesvirus 6A (HHV-6A) | Dot Blot | CBMC | ~26.5 - 35.4 | [14] | |

| Human Herpesvirus 6B (HHV-6B) | Dot Blot | CBMC | ~70.7 - 106.1 | [14] | |

| Ganciclovir (GCV) | Human Cytomegalovirus (HCMV) | Plaque Reduction | Varies | 0.5 - 5.0 | [11] |

| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Varies | 1.0 - 10.0 | [11] | |

| Epstein-Barr Virus (EBV) | DNA Hybridization | Varies | ~4.5 | [13] | |

| Human Herpesvirus 6A (HHV-6A) | Dot Blot | CBMC | ~2.5 | [14] | |

| Human Herpesvirus 6B (HHV-6B) | Dot Blot | CBMC | ~5.2 | [14] | |

| Penciclovir (PCV) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Varies | 0.5 - 2.0 | [11] |

| Varicella-Zoster Virus (VZV) | Plaque Reduction | Varies | 2.0 - 10.0 | [11] | |

| Epstein-Barr Virus (EBV) | DNA Hybridization | Varies | ~4.5 | [13] | |

| Human Herpesvirus 6A (HHV-6A) | Dot Blot | CBMC | ~26.6 - 31.9 | [14] | |

| Human Herpesvirus 6B (HHV-6B) | Dot Blot | CBMC | ~63.9 - 95.8 | [14] | |

| 9-(β-D-Arabinofuranosyl)- guanine (B1146940) (ara-G) | Not specified | Antiproliferative | U937 | (as Nelarabine) 3 | [15] |

| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | Not specified | Antiproliferative | U937 | 16 | [15] |

CBMC: Cord Blood Mononuclear Cells

Experimental Protocols

The evaluation of the antiviral activity and mechanism of action of this compound derivatives involves a variety of in vitro assays.

Plaque Reduction Assay

This is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus.

-

Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each compound concentration and determine the EC₅₀ value.

Viral DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogue on the activity of the viral DNA polymerase.

Methodology:

-

Enzyme and Template/Primer Preparation: Purify the viral DNA polymerase and prepare a suitable DNA template-primer (e.g., activated calf thymus DNA).

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, magnesium chloride, dithiothreitol, the four natural dNTPs (one of which is radiolabeled, e.g., [³H]dGTP), the template-primer, and the viral DNA polymerase.

-

Inhibitor Addition: Add varying concentrations of the nucleoside analogue triphosphate to the reaction mixtures.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

-

Quantification of DNA Synthesis: Stop the reaction and precipitate the newly synthesized DNA. Measure the incorporation of the radiolabeled dNTP into the DNA using a scintillation counter.

-

Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in DNA polymerase activity (IC₅₀).

HPLC Analysis of Intracellular Phosphorylation

High-Performance Liquid Chromatography (HPLC) is used to quantify the intracellular conversion of the nucleoside analogue to its mono-, di-, and triphosphate forms.[16]

Methodology:

-

Cell Culture and Treatment: Incubate susceptible cells with the nucleoside analogue for various time points.

-

Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents. Extract the nucleotides using an appropriate method (e.g., perchloric acid extraction).

-

HPLC Analysis: Separate the different phosphorylated forms of the nucleoside analogue using an appropriate HPLC column (e.g., a reverse-phase C18 column) and a suitable mobile phase gradient.

-

Detection and Quantification: Detect the separated compounds using a UV or fluorescence detector. Quantify the amounts of the parent nucleoside and its phosphorylated metabolites by comparing their peak areas to those of known standards.

Visualizing the Mechanism and Workflows

Signaling Pathway of Antiviral Action

The following diagram illustrates the intracellular activation of a this compound-derived nucleoside analogue and its subsequent inhibition of viral DNA synthesis.

Caption: Intracellular activation and mechanism of action of a this compound-derived antiviral.

Experimental Workflow for Antiviral Screening

This diagram outlines the typical workflow for screening compounds for antiviral activity using a plaque reduction assay.

Caption: A typical experimental workflow for an in vitro antiviral plaque reduction assay.

Conclusion

This compound is an indispensable component in the arsenal (B13267) of synthetic precursors for creating potent antiviral therapies. Its utility is not in its direct biological activity, but in its capacity to be chemically elaborated into nucleoside analogues that function as highly effective prodrugs. The core mechanism of action of these derivatives relies on a sophisticated intracellular activation cascade, culminating in the selective inhibition of viral polymerases. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and development of the next generation of antiviral agents. This guide provides a foundational resource for researchers dedicated to this critical area of drug discovery.

References

- 1. Human and viral nucleoside/nucleotide kinases involved in antiviral drug activation: structural and catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Viral and host-cell protein kinases: enticing antiviral targets and relevance of nucleoside, and viral thymidine, kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of deoxycytidine kinase by various nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate/inhibitor properties of human deoxycytidine kinase (dCK) and thymidine kinases (TK1 and TK2) towards the sugar moiety of nucleosides, including O'-alkyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of deoxycytidine kinase in an in vitro model for AraC- and DAC-resistance: substrate-enzyme interactions with deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Deoxycytidine Kinase Is a Valuable Biocatalyst for the Synthesis of Nucleotide Analogues [mdpi.com]

- 8. Inhibition of herpes simplex virus-induced DNA polymerases and cellular DNA polymerase alpha by triphosphates of acyclic guanosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of DNA primase and polymerase alpha by arabinofuranosylnucleoside triphosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of susceptibilities of varicella-zoster virus and herpes simplex viruses to nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectrum of Activity and Mechanisms of Resistance of Various Nucleoside Derivatives against Gammaherpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Solubility of 2-Amino-6-chloropurine in different solvents

An In-depth Technical Guide to the Solubility of 2-Amino-6-chloropurine (B14584)

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 6-chloroguanine), a key intermediate in the synthesis of various nucleotide analogs with antiviral and antitumor properties.[1][2] Understanding its solubility in different solvents is critical for researchers, scientists, and professionals involved in drug discovery, formulation development, and chemical synthesis.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of neat solvents at various temperatures.[3] The data consistently shows that solubility increases with rising temperature.[3] The compound exhibits the highest solubility in dimethyl sulfoxide (B87167) (DMSO) and the lowest in water.[3]

A study measuring solubility from 278.15 K to 333.15 K ranked twelve common solvents in the following order of descending solubilizing capacity[3]: DMSO > N,N-dimethylformamide (DMF) > 2-butanone (B6335102) > Ethylene Glycol (EG) > n-butanol > n-propanol > isobutanol > isopropanol (B130326) > 1,4-dioxane (B91453) > ethanol (B145695) > methanol (B129727) > water

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Temperature | Solubility | Molarity (mM) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 31.82 mg/mL | 187.65 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 3 mg/mL | ~17.7 |

| N,N-Dimethylformamide (DMF) | Not Specified | 3 mg/mL | ~17.7 |

| DMSO:PBS (pH 7.2) (1:7) | Not Specified | 0.12 mg/mL | ~0.71 |

| Water | 20 °C (293.15 K) | 1.7 g/L (1.7 mg/mL) | ~10.0 |

Data sourced from references[1][2][4]. Molarity is calculated based on the molecular weight of 169.57 g/mol .

Experimental Protocols for Solubility Determination

The most reliable and widely recognized method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7] This technique was utilized to gather the solubility data for this compound across twelve different solvents.[3]

Shake-Flask Method

The shake-flask method is considered a gold standard for measuring thermodynamic solubility.[5] The general protocol involves the following steps:

-

Preparation : An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed flask or vial.[5] This ensures that a saturated solution is formed in equilibrium with the undissolved solid.

-

Equilibration : The flask is agitated using a mechanical device, such as an orbital shaker, at a constant, controlled temperature for a predetermined period (e.g., 24 hours or longer) to ensure that equilibrium is reached.[6][7] The temperature control is crucial as solubility is temperature-dependent.[3][6]

-

Phase Separation : Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically accomplished through centrifugation or filtration to obtain a clear supernatant free of any solid particles.

-

Analysis : The concentration of the dissolved this compound in the clear supernatant is measured using a validated analytical method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

For accurate concentration measurement, High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical tool.[5] Its advantage over other methods, like UV spectrophotometry, is its ability to separate the analyte from any impurities or degradation products, thus ensuring high specificity and accuracy.[5] The concentration of the analyte in the saturated solution is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.

References

An In-depth Technical Guide to the Tautomeric Forms of 2-Amino-6-chloropurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the tautomeric forms of 2-amino-6-chloropurine (B14584) (ACP), a crucial purine (B94841) derivative with significant applications in medicinal chemistry, particularly as a precursor for antiviral and antifungal agents. This document synthesizes experimental and computational data to elucidate the structural and energetic properties of the predominant tautomers. Key experimental methodologies, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, alongside detailed computational protocols based on Density Functional Theory (DFT), are presented. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate the tautomeric equilibrium, a generalized experimental workflow for tautomer investigation, and a representative signaling pathway where purine analogs often play a role.

Introduction

This compound (ACP) is a synthetic purine analog that serves as a vital building block in the synthesis of various biologically active nucleoside analogs.[1] The biological activity of such molecules is intrinsically linked to their three-dimensional structure and the subtle interplay of their constituent tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the physicochemical properties of a molecule, including its hydrogen bonding capabilities, solubility, and ultimately its interaction with biological targets.[2][3]

For this compound, the primary tautomeric equilibrium involves the position of the hydrogen atom on the purine ring, leading to the existence of the N(9)H and N(7)H tautomers.[4][5] Understanding the relative stability and populations of these tautomers is paramount for rational drug design and the development of novel therapeutic agents. This guide provides an in-depth analysis of these tautomeric forms, leveraging both experimental and computational approaches.

Tautomeric Forms of this compound

The two principal tautomeric forms of this compound are the N(9)H and N(7)H isomers, as depicted below. Computational studies on related purine derivatives suggest that the N(9)H tautomer is generally the more stable form in the gas phase, though solvent effects can influence the tautomeric equilibrium.[3][6]

Quantitative Data

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for the N(9)H Tautomer of this compound [4]

| Vibrational Mode | Frequency (cm⁻¹) |

| NH₂ symmetric stretch | 3455 |

| NH₂ asymmetric stretch | 3565 |

| N-H stretch (imidazole) | 3501 |

| C-H stretch | 3108 |

| Ring stretching | 1635, 1575, 1478 |

| NH₂ scissoring | 1605 |

| C-Cl stretch | 630 |

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for the N(7)H Tautomer of this compound [4]

| Vibrational Mode | Frequency (cm⁻¹) |

| NH₂ symmetric stretch | 3450 |

| NH₂ asymmetric stretch | 3560 |

| N-H stretch (imidazole) | 3485 |

| C-H stretch | 3110 |

| Ring stretching | 1630, 1570, 1475 |

| NH₂ scissoring | 1600 |

| C-Cl stretch | 635 |

Experimental Protocols

The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the investigation of this compound and related purine derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy[5]

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on its vibrational modes.

-

Sample Preparation: The solid sample of this compound is mixed with spectroscopic grade potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr). The mixture is then finely ground in an agate mortar and pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer (or equivalent) is used for analysis.

-

Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the molecule, such as N-H, C-H, and C=N stretching and bending vibrations.

Fourier-Transform Raman (FT-Raman) Spectroscopy[5]

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light.

-

Sample Preparation: The solid sample of this compound is placed in a capillary tube or a sample holder for analysis.

-

Instrumentation: A Bruker RFS 100/S FT-Raman spectrometer (or equivalent) equipped with a Nd:YAG laser (1064 nm) is used.

-

Data Acquisition: The spectrum is recorded in the range of 3500–100 cm⁻¹ with a laser power of around 100-200 mW. Multiple scans are accumulated to improve the signal-to-noise ratio.

-

Data Analysis: The Raman spectrum is analyzed to identify vibrational modes, which are often different from those observed in the IR spectrum due to different selection rules.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles, allowing for the unambiguous identification of the tautomeric form present in the crystalline state.

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water, or a mixture).

-

Instrumentation: A Bruker AXS SMART APEX II CCD diffractometer (or equivalent) with Mo-Kα radiation (λ = 0.71073 Å) is used.

-

Data Collection: A suitable crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected over a range of angles.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods and refined using full-matrix least-squares on F². The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Computational Protocol

Quantum chemical calculations are indispensable for predicting the relative stabilities and spectroscopic properties of tautomers.

-

Software: Gaussian 09 or a similar quantum chemistry software package is used.

-

Methodology: The geometries of the N(9)H and N(7)H tautomers of this compound are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4]

-

Calculations:

-

Geometry Optimization: The molecular structures are fully optimized to find the minimum energy conformations.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Thermodynamic Properties: The Gibbs free energies of the tautomers are calculated to determine their relative stabilities and predict the equilibrium population.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using the Polarizable Continuum Model (PCM).

-

Visualizations

Generalized Experimental Workflow for Tautomer Investigation

The following diagram illustrates a typical workflow for the comprehensive investigation of tautomeric forms, combining both experimental and computational approaches.

Representative Signaling Pathway: Kinase Inhibition

Purine analogs are well-known inhibitors of various kinases, which are key regulators of cellular signaling pathways. While the specific signaling pathways involving this compound are not extensively documented, its derivatives are known to possess antiviral and antifungal properties, which may involve the inhibition of viral or fungal kinases.[7][8] The diagram below illustrates a generalized kinase signaling pathway that can be targeted by purine analogs.

Conclusion

The tautomerism of this compound is a critical aspect that governs its chemical behavior and biological activity. This technical guide has provided a detailed overview of the predominant N(9)H and N(7)H tautomers, supported by quantitative data from spectroscopic and computational studies. The presented experimental and computational protocols offer a robust framework for researchers to further investigate this and other related purine systems. The visualization of the tautomeric equilibrium, experimental workflow, and a representative signaling pathway serves to contextualize the importance of tautomer analysis in the broader field of drug discovery and development. A thorough understanding of the tautomeric landscape of this compound is essential for the rational design of its derivatives as potential therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tautomeric purine forms of this compound (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tautomeric purine forms of this compound (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 8. mdpi.com [mdpi.com]

The Strategic Utility of 2-Amino-6-chloropurine as a Precursor in the Synthesis of Nucleoside Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-6-chloropurine (B14584) stands as a cornerstone in the synthesis of a multitude of clinically significant nucleoside analogs. Its unique structural features, particularly the reactive chlorine atom at the 6-position, render it a versatile starting material for the generation of diverse purine-based therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes, experimental methodologies, and biological activities of key nucleoside analogs derived from this pivotal precursor. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Synthetic Pathways and Methodologies

The primary strategic advantage of this compound lies in the facile displacement of the 6-chloro group via nucleophilic substitution. This allows for the introduction of a wide array of functional groups, profoundly influencing the biological activity of the resulting nucleoside analog. The subsequent sections detail the synthesis of prominent antiviral and anticancer drugs originating from this precursor.

Synthesis of Acyclovir

Acyclovir, a potent antiviral agent against herpes simplex virus (HSV), is a classic example of a nucleoside analog synthesized from this compound. The synthesis involves the N9-alkylation of the purine (B94841) ring with a suitable side chain, followed by hydrolysis of the 6-chloro group.

Experimental Protocol: Synthesis of Acyclovir from this compound [1]

-

Silylation: this compound is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to protect the amino group and enhance solubility. This step is typically carried out in a suitable solvent like pyridine.

-

Condensation: The silylated this compound is then condensed with 2-(acetoxymethoxy)ethyl bromide or a similar acyclic side chain synthon. This reaction is generally performed in an inert solvent under anhydrous conditions.

-

Hydrolysis: The resulting intermediate is subjected to hydrolysis, often using an aqueous base such as sodium hydroxide, to remove the silyl (B83357) protecting group and convert the 6-chloro substituent to a hydroxyl group, yielding acyclovir.

-

Purification: The final product is purified by recrystallization or column chromatography to obtain high-purity acyclovir.

Logical Workflow for Acyclovir Synthesis

Caption: General workflow for the synthesis of Acyclovir.

Synthesis of Ganciclovir (B1264)

Ganciclovir, another critical antiviral medication primarily used for cytomegalovirus (CMV) infections, is also synthesized from a purine precursor, often through a multi-step process that can involve this compound or its derivatives. A common strategy involves the glycosylation of a protected guanine (B1146940) derivative. While direct synthesis from this compound is less common, its derivatives are key intermediates. A representative synthesis starts from guanine, which can be converted to this compound.

Experimental Protocol: A Representative Synthesis of Ganciclovir [2]

-

Protection: Guanine is first protected, for instance, by acetylation with acetic anhydride (B1165640) to form diacetylguanine.

-

Chlorination: The diacetylguanine can be chlorinated using a reagent like phosphorus oxychloride to yield a 2-amino-6-chloro purine derivative.

-

Condensation: This intermediate is then condensed with a protected glycerol (B35011) side chain, such as 1,3-diacetoxy-2-(acetoxymethoxy)propane, often in the presence of a Lewis acid catalyst.

-

Deprotection: The resulting triacetylated ganciclovir precursor is deprotected using a base, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia, to afford ganciclovir.

-

Purification: The crude product is purified by recrystallization to yield ganciclovir.

Chemical Pathway for Ganciclovir Synthesis

Caption: Synthesis route for Ganciclovir.

Synthesis of Cladribine (B1669150) and Nelarabine

This compound is also a precursor for anticancer nucleoside analogs like cladribine and nelarabine. The synthesis of these compounds involves the glycosylation of the purine base with a suitably protected sugar moiety.

Experimental Protocol: General Glycosylation for Cladribine and Nelarabine Synthesis [3][4]

-

Base Preparation: this compound is converted to its salt (e.g., sodium or potassium salt) or silylated to enhance its nucleophilicity.

-

Glycosylation: The activated purine base is reacted with a protected halo-sugar, such as 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride for cladribine, or a protected arabinofuranosyl derivative for nelarabine. This reaction is typically carried out in an aprotic solvent.

-

Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., ammonolysis for acyl groups) to yield the final nucleoside analog.

-

Purification: The product is purified using chromatographic techniques.

Quantitative Data Summary

The following tables summarize the reported yields and biological activities for several key nucleoside analogs derived from this compound.

Table 1: Synthetic Yields of Nucleoside Analogs

| Nucleoside Analog | Starting Material | Key Reagents | Reported Yield (%) | Reference |

| This compound | Guanine | Phosphorus oxychloride, Tetraethylamine chloride | 72.1 | [5] |

| This compound | 2-Formylamino-6-chloropurine acetate | Sodium hydroxide | 91.7 - 92.8 | [6] |

| Acyclovir | This compound | HMDS, 3-oxy-4-bromobutanol acetate | Not specified | [1] |

| Cladribine | 2'-Deoxyguanosine | 2,4,6-Triisopropylbenzenesulfonyl chloride | 64-75 (overall) | [3] |

| Nelarabine | Vidarabine | TFAA, Tetrabutylammonium nitrate | 58.6 (overall) | [4] |

Table 2: Biological Activity of Nucleoside Analogs

| Nucleoside Analog | Target | Cell Line | Activity (IC50) | Reference |

| Purine arabinoside derivative | Antiproliferative | U937 | 16 µM | [7] |

| Nelarabine | Antiproliferative | U937 | 3 µM | [7] |

Mechanism of Action and Signaling Pathways

Nucleoside analogs exert their therapeutic effects by interfering with nucleic acid synthesis. Upon administration, they are anabolized to their triphosphate form, which then acts as a competitive inhibitor or a fraudulent substrate for viral or cellular DNA polymerases.

Antiviral Mechanism of Acyclovir and Ganciclovir

Acyclovir and ganciclovir are prodrugs that require initial phosphorylation by a viral-encoded thymidine (B127349) kinase (for HSV) or a phosphotransferase (for CMV), respectively. This initial step ensures their selective activation in infected cells. Host cell kinases then further phosphorylate the monophosphate to the active triphosphate form. Acyclovir triphosphate and ganciclovir triphosphate are incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[8][9]

Signaling Pathway for Acyclovir Activation and Action

Caption: Activation and mechanism of action of Acyclovir.

Signaling Pathway for Ganciclovir Activation and Action

Caption: Activation and mechanism of action of Ganciclovir.

Anticancer Mechanism of Cladribine

Cladribine is a prodrug that is phosphorylated intracellularly by deoxycytidine kinase to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP). Cd-ATP is then incorporated into the DNA of dividing cells, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis. Its resistance to degradation by adenosine (B11128) deaminase contributes to its efficacy.

Cellular Pathway of Cladribine's Anticancer Activity

Caption: Mechanism of action of Cladribine in cancer cells.

Conclusion

This compound remains an indispensable building block in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of nucleoside analogs. The methodologies outlined in this guide, coupled with the quantitative data on yields and biological activities, underscore the strategic importance of this precursor in the development of effective antiviral and anticancer therapies. Future research will undoubtedly continue to leverage the unique reactivity of this compound to explore novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. CN110627729B - this compound, and synthesis method, intermediate and application thereof - Google Patents [patents.google.com]

- 7. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Ganciclovir - Wikipedia [en.wikipedia.org]

A Technical Guide to the Reactivity of the C6 Position in 2-Amino-6-chloropurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropurine (B14584) is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, most notably antiviral and anticancer agents. Its value stems from the differential reactivity of its substituted positions, particularly the C6 position. The chlorine atom at this position renders it susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functional groups. This guide offers an in-depth exploration of the reactivity at the C6 position, detailing reaction mechanisms, experimental protocols, and quantitative data to aid in the design and execution of synthetic strategies.

Core Reactivity at the C6 Position: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction at the C6 position of this compound is nucleophilic aromatic substitution. The electron-withdrawing nature of the purine (B94841) ring system, coupled with the electronegativity of the chlorine atom, facilitates the attack of nucleophiles at the C6 carbon. The amino group at the C2 position, being electron-donating, can modulate this reactivity, however, the C6 position remains the most reactive site for nucleophilic attack.

The generally accepted mechanism for this transformation is a two-step addition-elimination process. First, the nucleophile attacks the electrophilic C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity of the purine ring is restored by the elimination of the chloride leaving group.

It has been noted that the electron-donating effect of the amino group at C2 can make the purine ring more electron-rich, potentially slowing down the SNAr reaction compared to 2,6-dichloropurine (B15474).[1] This sometimes necessitates more forcing reaction conditions, such as higher temperatures or the use of a large excess of the nucleophile, to drive the reaction to completion.[1]

Experimental Data: Substitution Reactions at the C6 Position

The versatility of the C6-chloro group is demonstrated by its reactivity with a wide range of nucleophiles, including amines, alcohols, and thiols. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction conditions and yields.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Solvent | Conditions | Time | Yield (%) | Reference |

| Cyclohexylamine | n-Pentanol | 70 °C, N2 | 4 h | - | [2] |

| Ethanolamine | - | 70 °C, DIPEA | 4 h | - | [2] |

| 4-Morpholinoaniline | n-BuOH | 120 °C, TMSCl | 14 h | - | [2] |

Table 2: Reaction with Alcohol Nucleophiles

| Nucleophile (as alkoxide) | Solvent | Conditions | Time | Yield (%) | Reference |

| Various alcohols | Corresponding alcohol | High temperature | Several days | Low to moderate | [1] |

| Various alcohols | THF | NaH, reflux | 1 h | ~70% (for 6-chloro-2-fluoropurine) | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key substitution reactions at the C6 position of this compound and its derivatives.

Protocol 1: General Procedure for Amination at the C6 Position

This protocol is adapted from the synthesis of 2,6-diamino-substituted purine analogs.[2]

Materials:

-

2,6-Dichloropurine (as a starting point for selective C6 substitution)

-

Amine (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (1.2 equivalents)

-

n-Butanol

Procedure:

-

Dissolve 2,6-dichloropurine in n-butanol in a reaction vessel.

-

Add the desired amine (1.1 equivalents) and DIPEA (1.2 equivalents) to the solution.

-

Heat the reaction mixture at 70 °C for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be isolated by filtration.

-

Wash the isolated solid with cold n-butanol to remove impurities.

-

Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Alkoxylation at the C6 Position

This protocol describes a method for the synthesis of 6-alkoxy-2-aminopurines, highlighting an improvement over using the alcohol as the solvent.[1]

Materials:

-

6-Chloro-2-fluoropurine (B161030) (as a more reactive analog)

-

Alcohol (1.1 equivalents)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the alcohol (1.1 equivalents) in anhydrous THF, add NaH (1.2 equivalents) portion-wise at room temperature.

-

Stir the mixture for 1 hour at room temperature to allow for the formation of the alkoxide.

-

Add a solution of 6-chloro-2-fluoropurine (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution.

-

Stir the reaction at room temperature for 2 hours and then heat at reflux for 1 hour.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the addition of water and neutralize with acetic acid.

-

Concentrate the mixture in vacuo and purify the resulting solid by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Caption: General workflow for the C6-functionalization of this compound.

References

Spectroscopic Profile of 2-Amino-6-chloropurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-6-chloropurine (CAS No: 10310-21-1), a crucial intermediate in the synthesis of various biologically active purine (B94841) derivatives. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₄ClN₅, with a molecular weight of 169.57 g/mol .[1] The spectroscopic data presented below serves to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data provided here was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Data

| Atom Number | Chemical Shift (ppm) | Multiplicity |

| H8 | 8.112 | Singlet |

| NH₂ | 6.97 (approx.) | Broad Singlet |

| NH (imidazole) | 12.5 (approx.) | Broad Singlet |

Note: The chemical shifts for the amine (NH₂) and imidazole (B134444) (NH) protons can be broad and their positions may vary depending on concentration and temperature.

¹³C NMR Data

| Atom Number | Chemical Shift (ppm) |

| C2 | 159.741 |

| C4 | 155.266 |

| C5 | 122.715 |

| C6 | 148.605 |

| C8 | 141.531 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3200 | N-H (Amine) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 1680 - 1640 | C=N (Purine ring) | Stretching |

| 1650 - 1580 | N-H (Amine) | Bending |

| 1600 - 1400 | C=C (Aromatic) | Ring Stretching |

| 850 - 550 | C-Cl | Stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, aiding in structural confirmation.

Key Mass Fragments

| m/z | Proposed Fragment |

| 169 | [M]⁺ (Molecular Ion) |

| 134 | [M - Cl]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

The sample is gently agitated or sonicated to ensure complete dissolution.

-

A small amount of a reference standard, such as Tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

-

The mixture is thoroughly ground to a fine, homogeneous powder.

-

A portion of the powder is transferred to a pellet die and compressed under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol (Electron Ionization)

Sample Introduction:

-

The sample is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph. For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

Instrumentation and Parameters:

-

Ionization Method: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed mass spectrometry fragmentation pathway.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Proposed EI-MS Fragmentation Pathway.

References

An In-depth Technical Guide to the Electronic Properties of 2-Amino-6-chloropurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine (B14584) is a pivotal intermediate in the synthesis of numerous antiviral and anticancer nucleoside analogs. Its electronic structure dictates its reactivity and biological activity, making a thorough understanding of its electronic properties essential for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, integrating experimental spectroscopic data with theoretical computational analyses. We present detailed experimental protocols for its synthesis and characterization, summarize quantitative data in structured tables, and utilize visualizations to elucidate experimental workflows and molecular properties.

Introduction

This compound, a substituted purine (B94841) base, serves as a critical building block in medicinal chemistry.[1][2][3] Its utility stems from the reactivity of the chlorine atom at the C6 position, which allows for facile nucleophilic substitution, enabling the synthesis of a wide array of guanine (B1146940) derivatives. The electronic properties of the purine ring system, modulated by the amino and chloro substituents, are fundamental to its chemical behavior and its interaction with biological targets. This guide explores these properties through a combination of experimental and computational lenses.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of guanine. Several methods have been reported, with variations in chlorinating agents, catalysts, and reaction conditions.

Synthesis via Chlorination with Phosphorus Oxychloride

A prevalent method involves the reaction of guanine with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a phase transfer catalyst to enhance the solubility of guanine.[4][5][6]

Experimental Protocol:

-

Reactant Preparation: A mixture of guanine and a phase transfer catalyst (e.g., tetraethylammonium (B1195904) chloride) is suspended in an inert solvent like acetonitrile (B52724).[5]

-

Chlorination: Phosphorus oxychloride is added to the suspension.

-

Reaction: The mixture is heated under reflux for a specified period (e.g., 70 minutes to 2 hours).[5]

-

Work-up: After cooling, the solid material is filtered and suspended in water. The pH is adjusted to alkaline with an aqueous sodium hydroxide (B78521) solution and then neutralized to pH 7 with dilute hydrochloric acid.[5]

-

Purification: The product can be extracted with an organic solvent like ethyl acetate (B1210297) and purified further to yield this compound as a white solid.[5]

A one-step synthesis using guanine and phosphorus oxychloride in acetonitrile with tetraethylamine chloride has been reported to yield this compound with a purity of not less than 98% and a yield of 72.1%.[7]

Experimental Workflow for Synthesis

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and investigation of the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). For quantitative analysis, a known amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[8][9]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (ppm) |

| ¹³C | 159.741 |

| ¹³C | 155.266 |

| ¹³C | 148.605 |

| ¹³C | 141.531 |

| ¹³C | 122.715 |

| ¹H | 8.112 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under entry bmse000984.[9]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, which are sensitive to the electronic structure and bonding. Theoretical calculations are often used to aid in the assignment of the observed vibrational bands.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet):

-

Sample Preparation: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder.

-

Pellet Formation: Press the powder in a hydraulic press to form a transparent or semi-transparent pellet.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[10]

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) | Assignment |

| 3485 | 3487 | 3502 | NH₂ asymmetric stretching |

| 3350 | 3352 | 3365 | NH₂ symmetric stretching |

| 1655 | 1657 | 1660 | NH₂ scissoring |

| 1610 | 1612 | 1618 | C=C stretching |

| 1560 | 1562 | 1568 | C=N stretching |

| 1240 | 1242 | 1248 | C-N stretching |

| 790 | 792 | 798 | C-Cl stretching |

Data adapted from the computational study by Balachandran et al. (2012).[10]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or water) of known concentration.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer. Use the pure solvent as a reference.

An absorption maximum at 218 nm has been reported.[11]

Computational Chemistry Studies

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules.

Tautomerism

This compound can exist in different tautomeric forms. Computational studies have investigated the relative stabilities of these tautomers. A study by Balachandran et al. focused on the N(9)H and N(7)H tautomers, providing insights into their geometries and vibrational spectra.[10][12]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Table 3: Calculated HOMO-LUMO Energies and Gap for this compound

| Parameter | Energy (eV) |

| E(HOMO) | -6.54 |

| E(LUMO) | -1.82 |

| HOMO-LUMO Gap | 4.72 |

Calculated at the B3LYP/6-311++G(d,p) level of theory. Data from Balachandran et al. (2012).[10]

The HOMO is primarily localized on the purine ring, while the LUMO is distributed over the entire molecule. The HOMO-LUMO gap of 4.72 eV indicates a relatively stable electronic structure.

Logical Relationship of Computational Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show negative potential around the nitrogen atoms of the purine ring and the amino group, indicating their nucleophilic character. The region around the hydrogen atoms of the amino group and the N-H of the purine ring would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

Conclusion

The electronic properties of this compound are well-characterized by a combination of spectroscopic techniques and computational methods. NMR, FT-IR, and UV-Vis spectroscopy provide experimental data that, when coupled with DFT calculations, offer a detailed picture of the molecule's structure, vibrational modes, and electronic transitions. The HOMO-LUMO gap indicates good stability, and the MEP map helps to predict its reactive sites. This comprehensive understanding of the electronic landscape of this compound is invaluable for its application in the synthesis of novel therapeutic agents, enabling more targeted and efficient drug design and development.

References

- 1. 2-アミノ-6-クロロプリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. WO1993015075A1 - Preparation of this compound - Google Patents [patents.google.com]

- 5. US4736029A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. CN108892669B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Riboside(2004-07-1) 1H NMR [m.chemicalbook.com]

- 9. bmse000984 this compound at BMRB [bmrb.io]

- 10. Tautomeric purine forms of this compound (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Tautomeric purine forms of this compound (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. | Semantic Scholar [semanticscholar.org]

Initial Investigations into the Anticancer Potential of 2-Amino-6-chloropurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine, a synthetic purine (B94841) analog, has emerged as a compound of interest in anticancer research. This technical guide provides a comprehensive overview of the initial investigations into its anticancer potential, consolidating available data on its cytotoxicity, mechanisms of action, and the signaling pathways it may modulate. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of novel purine-based therapeutic agents.

Introduction

Purine analogs represent a well-established class of antimetabolites used in cancer chemotherapy. By mimicking endogenous purines, these compounds interfere with nucleic acid synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This compound (NSC 29570) is a synthetic purine derivative that has been investigated for its potential as an anticancer agent and as a precursor for the synthesis of more complex molecules, including cyclin-dependent kinase (CDK) inhibitors. This guide summarizes the current understanding of its in vitro anticancer activity and underlying molecular mechanisms.

In Vitro Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated across various human cancer cell lines. While comprehensive data for the parent compound is limited, studies on its derivatives provide insights into its potential anticancer spectrum.

Data Presentation: Cytotoxicity (IC50 Values)

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for derivatives of this compound in several cancer cell lines. It is important to note that these are not values for this compound itself but for structurally related compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-chloropurine arabinonucleoside derivative | U937 (Human histiocytic lymphoma) | 16 | [1] |

| Oleoyl hybrid | HTB-26 (Breast cancer) | 10-50 | |

| Oleoyl hybrid | PC-3 (Prostate cancer) | 10-50 | |

| Oleoyl hybrid | HepG2 (Hepatocellular carcinoma) | 10-50 | |

| Oleoyl hybrid | HCT116 (Colorectal carcinoma) | 22.4 | |

| 6-chloropurine nucleoside derivative | HeLa (Cervical cancer) | 33 | [2] |

| 6-chloropurine nucleoside derivative | HepG2 (Hepatocellular carcinoma) | 25 | [2] |

| 6-chloropurine nucleoside derivative | SW620 (Colorectal adenocarcinoma) | 35 | [2] |

Note: The NCI-60 screening data for this compound (NSC 29570) is publicly available through the NCI Developmental Therapeutics Program (DTP) data warehouse. Researchers are encouraged to access this database for detailed cytotoxicity data across the 60 human cancer cell line panel.[3][4][5][6][7][8][9][10]

Mechanisms of Anticancer Action

Initial studies suggest that the anticancer effects of this compound and its analogs are multifactorial, primarily involving the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

As a purine analog, this compound is believed to be incorporated into cellular metabolic pathways, leading to the synthesis of fraudulent nucleotides. This can disrupt DNA and RNA synthesis, ultimately triggering programmed cell death, or apoptosis.

Cell Cycle Arrest